N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is a chemical compound related to venlafaxine, an antidepressant used primarily for the treatment of major depressive disorder and anxiety disorders. This compound is classified under the category of phenethylamines and is notable for its structural features that include a methoxyphenyl group and a didesmethyl derivative of venlafaxine.
The compound is synthesized as part of research into improving the efficacy and reducing the side effects of existing antidepressants. It can be derived from intermediates in the synthesis of venlafaxine, particularly through methods that avoid the formation of impurities associated with traditional synthesis routes .
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine falls under the pharmacological class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is structurally similar to other compounds in this class, which are known for their role in modulating neurotransmitter levels in the brain.
The synthesis of N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine typically involves multi-step chemical reactions. A common approach includes starting from 4-methoxyphenylacetonitrile and cyclohexanone, followed by several key reactions to build the final structure.
The molecular formula for N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is . The structure features:
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism by which N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine exerts its effects involves the inhibition of serotonin and norepinephrine reuptake in the brain. This leads to increased levels of these neurotransmitters in synaptic clefts, which is believed to enhance mood and alleviate symptoms of depression and anxiety.
Relevant data indicates that careful handling and storage are essential for maintaining compound integrity over time .
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine has several potential applications:
N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine is systematically named as 1-(1-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)cyclohexan-1-ol according to IUPAC conventions [6]. This nomenclature precisely reflects its molecular architecture: a cyclohexanol core substituted at the 1-position by a 1-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl group. The compound's molecular formula is C₂₄H₃₃NO₃, distinguishing it from simpler venlafaxine metabolites through its extended alkylamine chain and dual aromatic systems [1] [6].
With a molecular weight of 383.5237 g/mol [6], this didesmethylated derivative exhibits significantly greater molecular complexity than venlafaxine (C₁₇H₂₇NO₂, 277.4 g/mol) or the primary metabolite O-desmethylvenlafaxine (ODV, C₁₆H₂₅NO₂, 263.4 g/mol) [3] [9]. The SMILES representation (COC1=CC=C(CCNCC(C2=CC=C(OC)C=C2)C3(O)CCCCC3)C=C1) and InChIKey (LZUSDEPYNTZFJD-UHFFFAOYSA-N) provide machine-readable descriptors essential for cheminformatics and database searches [6].
Table 1: Molecular Identity and Descriptors
Property | N-(2-(4-Methoxyphenyl)ethyl) Didesmethylvenlafaxine |
---|---|
IUPAC Name | 1-(1-(4-Methoxyphenyl)-2-((2-(4-methoxyphenyl)ethyl)amino)ethyl)cyclohexan-1-ol |
Molecular Formula | C₂₄H₃₃NO₃ |
Molecular Weight (g/mol) | 383.5237 |
CAS Registry Number | 1329795-88-1 |
PubChem CID | 71316032 |
FDA UNII | VY5HCS64F8 |
SMILES | COC1=CC=C(CCNCC(C2=CC=C(OC)C=C2)C3(O)CCCCC3)C=C1 |
InChIKey | LZUSDEPYNTZFJD-UHFFFAOYSA-N |
The compound features one undefined stereocenter, resulting in a racemic mixture when synthesized without chiral resolution [6]. This stereogenic center resides at the carbon connecting the cyclohexanol ring to the phenylethylamine moiety—a structural feature shared with venlafaxine itself. The stereochemistry at this center critically influences molecular recognition by biological targets, as evidenced by venlafaxine's enantiomers: (S)-venlafaxine acts primarily as a serotonin reuptake inhibitor, while the (R)-enantiomer exhibits mixed serotonin/noradrenaline activity [5] [8].
Conformational flexibility arises from five rotatable bonds (connecting the tertiary amine to the dual aromatic systems) and the flexible cyclohexanol ring [6]. The topological polar surface area (TPSA) is estimated at 41.49 Ų, suggesting moderate membrane permeability despite the compound's size [3]. The cyclohexanol ring likely adopts multiple chair conformations, while the ethylamine linker allows the terminal 4-methoxyphenyl group to sample various orientations relative to the core structure. This flexibility potentially enables diverse binding modes with pharmacological targets, though the exact bioactive conformation remains uncharacterized experimentally.
Structurally, this compound represents a bis-arylethylamine analogue of venlafaxine, featuring key modifications to the amine substituent:
Versus Venlafaxine (C₁₇H₂₇NO₂): The dimethylamino group (–N(CH₃)₂) in venlafaxine [9] is replaced by a 2-(4-methoxyphenyl)ethylamino moiety (–NHCH₂CH₂C₆H₄OCH₃). This substitution elongates the alkyl chain and introduces a second 4-methoxyphenyl ring, substantially increasing molecular volume and lipophilicity. Venlafaxine's compact dimethylamino group contributes to a logP of ~3.1, while this metabolite's extended structure predicts higher membrane affinity [5] [9].
Versus N-Desmethylvenlafaxine (C₁₆H₂₅NO₂): The primary metabolite N-desmethylvenlafaxine retains venlafaxine's mono-aromatic system but replaces the dimethylamino with a methylamino group (–NHCH₃) [3]. The subject compound further extends this to a bulky arylethylamino substituent, effectively doubling the aromatic content. This structural divergence significantly alters electronic distribution: the dual etherified phenyl rings create distinct electron-rich domains compared to the single methoxyphenyl group in venlafaxine and its primary metabolites.
Versus Didesmethylvenlafaxine (C₁₅H₂₃NO₂): The didesmethyl metabolite (PubChem CID 9795857) features a primary amine (–NH₂) [2]. Our compound replaces one hydrogen with the 2-(4-methoxyphenyl)ethyl group, transforming it into a secondary amine with substantial steric bulk and aromatic π-system extension.
Bioisosteric relationships exist with sila-venlafaxine analogues where the cyclohexyl ring's carbon atom is replaced by silicon (e.g., compound 11) [5]. While not direct structural analogues, these silicon-containing derivatives demonstrate how core modifications affect pharmacological profiles—sila-substitution reduces serotonin reuptake inhibition while enhancing noradrenaline effects [5]. This highlights the sensitivity of biological activity to even non-obvious structural changes in the venlafaxine scaffold.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: